4-(Aminomethyl)benzohydrazide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Aminomethyl)benzohydrazide hydrochloride is a chemical compound that is related to a family of benzohydrazide derivatives. These compounds are characterized by the presence of a benzohydrazide moiety and are of interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. Although the specific compound 4-(aminomethyl)benzohydrazide hydrochloride is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and properties that could be extrapolated to 4-(aminomethyl)benzohydrazide hydrochloride.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of 4-aminobenzohydrazide with various aldehydes or ketones. For instance, (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide is synthesized by condensing 4-aminobenzohydrazide with acetophenone using methanol as a solvent . Similarly, other derivatives are synthesized using efficient methods that involve the reaction of 4-(ethyl methyl amino) benzohydrazide with thiosalicylic acid to yield a new series of 1, 3-benzothiazin-4-one derivatives . These methods highlight the versatility of benzohydrazide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of 2-amino-N'-(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was determined by X-ray diffraction, revealing a nearly planar structure with intermolecular N–H⋯O hydrogen bonding . Additionally, DFT calculations are used to optimize the molecular structures and geometries, as seen in the study of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide .

Chemical Reactions Analysis

Benzohydrazide derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The reactivity of these compounds allows for further chemical transformations, such as the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to yield substituted 4-amino-1,2,4-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic techniques and by studying their behavior in different conditions. The UV–VIS absorption spectra of azo-benzoic acids, for instance, are measured in pure organic solvents and mixed solvent systems to characterize the species present in solution . The spectral data of these compounds often indicate the presence of tautomerism, such as amide-iminol tautomerism .

科学的研究の応用

Structural Analysis and Molecular Interactions

4-Aminobenzohydrazide derivatives have been extensively studied for their structural characteristics and molecular interactions. For instance, the crystalline structure of derivatives such as di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate has been analyzed, revealing how these compounds form interlocked molecular units through a network of hydrogen bonds (Bakir & Green, 2002). Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in materials science and drug design.

Catalytic and Biological Activities

Research has also delved into the catalytic and biological activities of 4-Aminobenzohydrazide derivatives. A study synthesizing new Schiff base ligands from 4-aminobenzohydrazide derivatives demonstrated their potential in catalytic applications, DNA binding, and antibacterial activities. These findings suggest the versatility of these compounds in both chemical transformations and as potential therapeutic agents (El‐Gammal et al., 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 4-Aminobenzohydrazide derivatives have been explored, indicating their potential in addressing drug-resistant pathogens. For example, synthesis and characterization of compounds like (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide have revealed significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Senthilkumar et al., 2020).

Corrosion Inhibition

Some studies have investigated the use of 4-Aminobenzohydrazide derivatives as corrosion inhibitors, demonstrating their efficacy in protecting metals against corrosion in acidic environments. This application is vital for extending the life of metal components in industrial systems (Bentiss et al., 2009).

Safety and Hazards

特性

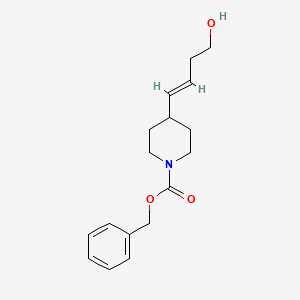

IUPAC Name |

4-(aminomethyl)benzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,5,9-10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJYPBBMZMTFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)benzohydrazide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)

![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)

![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)

![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)